molecular formula C8H6FNO4 B1342027 2-(2-Fluoro-6-nitrophenyl)acetic Acid CAS No. 136916-19-3

2-(2-Fluoro-6-nitrophenyl)acetic Acid

Cat. No.: B1342027
CAS No.: 136916-19-3
M. Wt: 199.14 g/mol
InChI Key: SCRZNBSLSBQAIE-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6FNO4 It is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid typically involves the nitration of 2-fluorophenylacetic acid. The process begins with the introduction of a nitro group to the 2-fluorophenylacetic acid under controlled conditions using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Esterification: Alcohols, acid catalyst (e.g., sulfuric acid).

Major Products Formed

    Reduction: 2-(2-Fluoro-6-aminophenyl)acetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

    Esterification: 2-(2-Fluoro-6-nitrophenyl)acetate esters.

Scientific Research Applications

2-(2-Fluoro-6-nitrophenyl)acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-nitrophenyl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Difluoro-6-nitrophenyl)acetic acid
  • 2-(4-Fluoro-2-nitrophenyl)acetic acid
  • 2-(2-Fluoro-6-aminophenyl)acetic acid

Comparison

2-(2-Fluoro-6-nitrophenyl)acetic acid is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, such as 2-(2,3-Difluoro-6-nitrophenyl)acetic acid, the presence of a single fluoro group may result in different electronic and steric effects, leading to variations in reaction outcomes and biological interactions.

Properties

IUPAC Name

2-(2-fluoro-6-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRZNBSLSBQAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-(6-Fluoro-2-nitro-phenyl)-malonic acid dimethyl ester (12 g, 44 mmol) in a 6N aqueous solution of hydrochloric acid (200 mL) was heated at reflux for 4 hours. The mixture was cooled, diluted with 250 mL of water and extracted with diethyl ether. The ethereal layer was dried over anhydrous magnesium sulfate, and concentrated in vacuo. Crystallization from 5% ethyl acetate/hexane gave 7.6 g of (6-fluoro-2-nitro-phenyl)-acetic acid (54%). MS (ESI) m/z 200 ([M+H]+).
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(2-Fluoro-6-nitro-phenyl)-malonic acid dimethyl ester (6.5 g, 23.98 mmol) was refluxed in 200 mL 6N hydrochloric acid for 24 hours. The solid was collected by suction filtration, and dried to give 3.3 g, 54% yield of the title compound.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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